Product packaging for Mayzent(Cat. No.:CAS No. 2768181-14-0)

Mayzent

Cat. No.: B10762454
CAS No.: 2768181-14-0
M. Wt: 516.6 g/mol
InChI Key: KIHYPELVXPAIDH-APTWKGOFSA-N
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Description

Mayzent, with the generic name Siponimod, is a potent, selective, and orally bioavailable modulator of sphingosine-1-phosphate (S1P) receptors. Its primary research value lies in its targeted mechanism of action; it functions by binding with high affinity to S1P receptor subtypes 1 and 5 (S1P₁ and S1P₅). This binding induces internalization of the receptors on lymphocytes, thereby sequestering them within lymph nodes and preventing their egress into the central nervous system (CNS). This targeted immunomodulation is a key area of investigation for studying the pathogenesis of autoimmune-driven neurological conditions, particularly multiple sclerosis (MS). Researchers utilize this compound as a critical tool to dissect the role of specific lymphocyte subsets in neuroinflammation, demyelination, and subsequent neuronal damage. Beyond its primary application in relapsing forms of MS, its potential neuroprotective effects and impact on S1P₅-mediated oligodendrocyte function and astrocytic activation are subjects of ongoing scientific inquiry in models of CNS injury and repair. This compound provides researchers with a specific pharmacological agent to explore S1P receptor biology and develop novel therapeutic strategies for a range of inflammatory and degenerative neurological diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H35F3N2O3 B10762454 Mayzent CAS No. 2768181-14-0

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Inflammation of the white and gray matter tissues in the central nervous system caused by localized immune cell infiltration and their cytokines are the initial cause of damage in MS. B lymphocytes and their cytokines are other factors in the pathogenesis of MS. Lymphotoxin [or transforming growth factor beta (TGF-β)] and TNF-α produced by these cells encourage inflammation. The S1P receptor is an important receptor related to the function of lymphocytes and can be found in the central nervous system. S1P receptor (S1PR) signaling is associated with a wide variety of physiological processes for lymphocytes, including their egress and recirculation. Siponimod is classified as a sphingosine-1-phosphate (S1P) receptor modulator. Siponimod binds with high affinity to both S1P receptors 1 and 5. This drug blocks the ability of lymphocytes to release from the lymph nodes, decreasing the number of lymphocytes found in the peripheral blood. The mechanism by which siponimod exerts therapeutic effects in multiple sclerosis is not known at this time, but may involve the abovementioned decrease of lymphocytes into the central nervous system, decreasing the inflammatory effects of MS.

CAS No.

2768181-14-0

Molecular Formula

C29H35F3N2O3

Molecular Weight

516.6 g/mol

IUPAC Name

1-[[4-[(Z)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid

InChI

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19-

InChI Key

KIHYPELVXPAIDH-APTWKGOFSA-N

Isomeric SMILES

CCC1=C(C=CC(=C1)/C(=N\OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O

Canonical SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O

melting_point

111-112

Origin of Product

United States

Molecular Mechanisms of Action

Sphingosine-1-Phosphate Receptor Subtype Selectivity

Siponimod (B560413) demonstrates selective binding to certain S1P receptor subtypes, which is key to its therapeutic profile. nih.govneurology.orgdrugbank.comclevelandclinic.org

High Affinity Binding to S1P1 and S1P5 Receptors

Siponimod binds with high affinity to sphingosine-1-phosphate receptor subtype 1 (S1P1) and subtype 5 (S1P5). nih.govdrugbank.comclevelandclinic.orgneurology.orgnih.govbiorxiv.orgbiorxiv.orgnih.gov This selective binding is central to its mechanism of action. The half maximal effective concentrations (EC50) for siponimod in human S1P1 and S1P5 receptors are approximately 0.46 nM and 0.3 nM, respectively, indicating potent activity at these subtypes. biorxiv.orgbiorxiv.org In contrast, the EC50 values for S1P2, S1P3, and S1P4 are significantly higher, demonstrating siponimod's selectivity. biorxiv.org

Differentiation from First-Generation S1P Modulators (e.g., Fingolimod)

Siponimod differentiates from first-generation S1P modulators like fingolimod (B1672674) in its S1P receptor subtype selectivity. researchgate.netneurology.orgclevelandclinic.orgencyclopedia.pubbiomolther.orgnih.govdovepress.comnih.govmdpi.com While fingolimod, after phosphorylation to its active metabolite fingolimod-phosphate, is a non-selective agonist at S1P1, S1P3, S1P4, and S1P5 receptors, siponimod is selective for S1P1 and S1P5. researchgate.netneurology.orgclevelandclinic.orgmdpi.comencyclopedia.pubfrontiersin.orgbiomolther.orgnih.govmdpi.comtbzmed.ac.ir This narrower selectivity of siponimod, particularly its reduced affinity for S1P3 compared to fingolimod, is associated with a lower potential for certain adverse effects. clevelandclinic.orgnih.govnih.govdovepress.comnih.govtbzmed.ac.irspringermedizin.de Structurally, siponimod is an alkoxyimino derivative of fingolimod, designed for increased potency for S1P1 and selectivity against S1P3. nih.govtandfonline.com Unlike fingolimod, siponimod does not require phosphorylation to become active. clevelandclinic.orgmdpi.com

The difference in receptor selectivity is summarized in the table below:

CompoundS1P Receptor Selectivity
SiponimodS1P1, S1P5
FingolimodS1P1, S1P3, S1P4, S1P5

Ligand-Receptor Interaction Dynamics

The interaction of siponimod with S1P receptors involves specific binding dynamics that lead to downstream cellular effects.

Structural Elucidation of Siponimod-S1P1 Complex

Structural studies, including cryo-electron microscopy (cryo-EM), have provided insights into the interaction between siponimod and the S1P1 receptor. Cryo-EM structures of the siponimod-S1P1-Gi complex have been determined, illustrating how siponimod binds within the orthosteric pocket of the S1P1 receptor. researchgate.net These structures show the conformation adopted by siponimod when bound to the receptor and its interaction with key residues in the binding cavity, contributing to the understanding of receptor activation. researchgate.net

Computational Modeling of Receptor Binding Cavities (S1P2, S1P3, S1P4, S1P5)

Computational modeling approaches, such as molecular docking and molecular dynamics simulations, have been employed to investigate the interaction of siponimod with various S1P receptor subtypes, including S1P2, S1P3, S1P4, and S1P5. frontiersin.orgbiorxiv.orgbiorxiv.orgtbzmed.ac.irnih.govarxiv.orgnih.gov These studies predict how siponimod may fit into the binding cavities of these receptors and the nature of the interactions formed. While siponimod shows high affinity for S1P1 and S1P5, computational studies have explored why it exhibits lower activity or selectivity for S1P2, S1P3, and S1P4. biorxiv.orgbiorxiv.org For instance, molecular dynamics simulations have investigated the differences in how siponimod interacts with S1P1 compared to S1P2, suggesting that while siponimod might bind to S1P2, it may not effectively activate the necessary downstream signaling pathways. biorxiv.org Computational models have also been used to assess the binding affinities of S1P receptor modulators, including siponimod, to different receptor subtypes. frontiersin.orgbiorxiv.orgnih.gov

Implications for Receptor Internalization and Degradation

Binding of siponimod to the S1P1 receptor leads to receptor internalization and subsequent degradation. mdpi.comclevelandclinic.orgneurology.orgnih.govnih.gov This process, known as functional antagonism, results in a reduction in the number of S1P1 receptors on the cell surface. neurology.orgmdpi.comencyclopedia.pubclevelandclinic.orgneurology.orgnih.gov The down-modulation of S1P1 receptors on lymphocytes is a key mechanism by which siponimod inhibits their egress from lymphoid organs, reducing their circulation in the peripheral blood and subsequent migration into the CNS. nih.govneurology.orgdrugbank.comclevelandclinic.orgmdpi.comencyclopedia.pubclevelandclinic.orgneurology.orgnih.govbiomolther.org Studies have shown that incubation of cells expressing human S1P1 with siponimod leads to significant internalization of the receptors. neurology.org In contrast to S1P1, the S1P5 receptor does not appear to be significantly down-modulated by agonists like siponimod or fingolimod, suggesting that S1P5 agonist function, rather than functional antagonism, is relevant for S1P5-mediated effects. neurology.orgmdpi.com

Downstream Cellular Signaling Pathways

Mayzent, as an S1P receptor modulator, exerts its effects by interfering with downstream cellular signaling pathways primarily initiated by the binding of sphingosine (B13886) 1-phosphate (S1P) to its receptors. The active metabolite of this compound, siponimod phosphate (B84403), binds to specific S1P receptor subtypes, notably S1P1, S1P5, and with lower affinity, S1P2, S1P3, and S1P4 neurologylive.com. This binding modulates the typical signaling cascades mediated by S1P, leading to significant downstream effects on various cell types, particularly lymphocytes and macrophages neurologylive.comnih.govfrontiersin.orgmdpi.comwim.mil.pl.

Modulation of Lymphocyte Egress Mechanisms

A primary mechanism of action for this compound is the modulation of lymphocyte trafficking, specifically inhibiting their egress from lymphoid organs. This effect is predominantly mediated through the interaction with S1P1 receptors expressed on lymphocytes neurologylive.comnih.govresearchgate.netnih.gov.

Retention of Lymphocytes in Lymphoid Organs

Lymphocyte egress from secondary lymphoid organs into the circulation is a process critically regulated by a chemotactic gradient of S1P, where lymphocytes expressing S1P1 receptors migrate towards higher concentrations of S1P in the blood and lymph nih.govresearchgate.netnih.govscripps.eduresearchgate.net. The active metabolite of this compound, siponimod phosphate, acts as a functional antagonist at the S1P1 receptor on lymphocytes neurologylive.comresearchgate.netnih.govresearchgate.net. While it initially acts as an agonist, chronic exposure to siponimod phosphate leads to the internalization and subsequent degradation of the S1P1 receptor from the cell surface neurologylive.comresearchgate.netnih.govresearchgate.net. This functional antagonism prevents lymphocytes from sensing the S1P gradient necessary for their exit from lymph nodes, effectively trapping them within these organs neurologylive.comnih.govresearchgate.netnih.govresearchgate.net. This leads to a significant reduction in the number of circulating lymphocytes in the peripheral blood neurologylive.comresearchgate.netneurology.org.

Mechanism Detail: Siponimod phosphate binding to S1P1 on lymphocytes leads to GRK2-mediated phosphorylation of the receptor's C-terminal tail. This phosphorylation recruits β-arrestin, inducing S1P1 internalization and exposure to proteasomal degradation, preventing receptor recycling and leading to a loss of S1P1 from the plasma membrane researchgate.net.

Crosstalk with RhoA/CX3CR1 Pathways in Macrophages

Beyond its primary effects on lymphocytes via S1P receptors, this compound and its precursor fingolimod have also been shown to influence macrophage function through crosstalk with the RhoA/CX3CR1 pathways researchgate.netnih.govlarvol.commdpi.comwim.mil.plresearchgate.net. This interaction appears to be relevant in contexts involving macrophage migration and inflammatory responses mdpi.comwim.mil.plresearchgate.netmdpi.com.

Downregulation of RhoA Protein Expression

Research indicates that siponimod (this compound) can downregulate the expression of RhoA protein in macrophages researchgate.netnih.govlarvol.com. RhoA is a small GTPase that plays a critical role in regulating the actin cytoskeleton, which is essential for various cellular processes including cell shape, motility, and the expression and recycling of cell surface receptors like CX3CR1 mdpi.comwim.mil.plresearchgate.netmdpi.comnih.gov. The downregulation of RhoA by this compound suggests an impact on these fundamental macrophage functions researchgate.netnih.govlarvol.com.

Research Finding: Studies in mouse RAW 264.7 macrophages have demonstrated that siponimod treatment leads to a downregulation of RhoA protein expression researchgate.netnih.govlarvol.com.

Altered Cell Surface Expression of S1P1 and CX3CR1 Receptors

In addition to downregulating RhoA, siponimod has been shown to decrease the cell surface expression of both S1P1 and CX3CR1 receptors on macrophages researchgate.netnih.govlarvol.com. While the effect on S1P1 on macrophages might contribute to broader S1P signaling modulation, the impact on CX3CR1 is particularly notable researchgate.netnih.govlarvol.com. CX3CR1 is the receptor for the chemokine fractalkine (CX3CL1) and is involved in the recruitment of monocytes and macrophages to sites of inflammation and injury mdpi.comwim.mil.pl.

The decrease in CX3CR1 cell surface expression, potentially linked to RhoA downregulation and its effects on actin-dependent receptor trafficking, can reduce macrophage responsiveness to fractalkine signaling mdpi.comwim.mil.pl. This impaired responsiveness can consequently reduce macrophage infiltration into tissues mdpi.comwim.mil.pl.

Research Finding: In mouse RAW 264.7 macrophages, siponimod treatment resulted in decreased cell surface expression of both S1P1 and CX3CR1 receptors researchgate.netnih.govlarvol.com. This suggests a coordinated effect on these receptors and pathways within macrophages.

Potential Implications for Cellular Migration and Receptor Recycling Siponimod's interaction with S1P₁ receptors on lymphocytes is central to its effect on cellular migration. Lymphocyte egress from lymphoid organs, such as the thymus and peripheral lymph nodes, is dependent on the binding of S1P to S1P₁.nih.govnih.govencyclopedia.pubmedizinonline.comThere is a natural gradient of S1P, with higher concentrations in the blood compared to lymphoid tissues.medizinonline.comLymphocytes expressing S1P₁ can sense this gradient and migrate into the circulation.medizinonline.combiomolther.org

Siponimod acts as a functional antagonist at the S1P₁ receptor. nih.govmedizinonline.comclevelandclinic.org When siponimod binds to S1P₁, it induces the internalization of the receptor from the cell surface. nih.govmedizinonline.comclevelandclinic.orgnih.gov This internalization is promoted by the recruitment of β-arrestins to the receptor-ligand complex. nih.gov Unlike the binding of the natural ligand S1P, which leads to receptor recycling back to the cell surface, the binding of siponimod results in the degradation of the internalized S1P₁ receptors. biomolther.org This sustained absence of S1P₁ on the lymphocyte surface prevents the cells from responding to the S1P gradient, effectively trapping them within the lymphoid tissues. medizinonline.combiomolther.org

This sequestration of lymphocytes in the periphery leads to a dose-dependent decrease in the number of lymphocytes in the peripheral blood. drugbank.com By inhibiting the migration of these inflammatory cells from the periphery into the central nervous system (CNS), siponimod is thought to reduce inflammation within the CNS. nih.govdrugbank.commedizinonline.com

Research findings have demonstrated this effect. For instance, studies in healthy individuals showed that siponimod reduced T and B cell numbers in the blood within hours of administration. biomolther.org The lymphocyte counts returned to basal levels within about a week after cessation of treatment. biomolther.org

Beyond its effects on lymphocyte migration, siponimod also interacts with S1P receptors on other cell types, including those within the CNS, such as astrocytes, oligodendrocytes, neurons, and microglia. nih.govencyclopedia.pubpracticalneurology.com While the primary mechanism for reducing CNS inflammation is the peripheral sequestration of lymphocytes, siponimod's ability to cross the blood-brain barrier allows for potential direct effects on these neural cells. nih.govencyclopedia.pubpracticalneurology.com Studies suggest that siponimod can modulate glial cell function and may have implications for processes like remyelination and neuroprotection, potentially through mechanisms involving S1P₁ and S1P₅ receptors on these cells. nih.govpracticalneurology.comnih.govneurology.org For example, research in mouse macrophages indicated that siponimod can downregulate the expression of RhoA protein and decrease the cell surface expression of S1P₁ and CX3CR1 receptors, suggesting potential crosstalk between S1P and RhoA/CX3CR1 pathways that could influence macrophage migration. researchgate.net

The differential expression of S1P receptor subtypes on various cell types and their varied signaling pathways contribute to the complex effects of S1P receptor modulators like siponimod. medizinonline.comclevelandclinic.orgnih.gov While S1P₁ modulation is key for lymphocyte trafficking, the role of S1P₅, particularly in the CNS on oligodendrocytes, is also being investigated for its potential contribution to neurorepair. nih.govnih.govneurology.org

Data regarding the reduction in peripheral lymphocyte counts due to siponimod highlights its impact on cellular migration.

Cell TypeEffect of SiponimodReference
LymphocytesReduced egress from lymphoid organs nih.govmedizinonline.combiomolther.org
T cellsDecreased numbers in peripheral blood biomolther.org
B cellsDecreased numbers in peripheral blood biomolther.org
MacrophagesDecreased cell surface expression of S1P₁ and CX3CR1 researchgate.net

The functional antagonism of S1P₁ receptors by siponimod, leading to their internalization and degradation rather than recycling, is a key molecular event underlying the sequestration of lymphocytes and the subsequent reduction in their migration into tissues, including the CNS. medizinonline.combiomolther.orgnih.gov

Pharmacological Profile and Disposition in Biological Systems

Metabolic Pathways and Enzyme Systems

Siponimod (B560413) undergoes extensive metabolism within the body. frontiersin.orgdrugbank.comaccp1.orgeuropa.eutga.gov.au

Cytochrome P450 Enzyme System Involvement (CYP2C9, CYP3A4)

The primary metabolic pathway for siponimod involves the cytochrome P450 (CYP450) enzyme system. frontiersin.orgdrugbank.comaccp1.orgclevelandclinic.orgeuropa.eutga.gov.aunovartis.comnih.gov The enzyme CYP2C9 is the main contributor to siponimod metabolism, accounting for approximately 79.3% of its biotransformation. frontiersin.orgdrugbank.comaccp1.orgeuropa.eutga.gov.aunovartis.com CYP3A4 also plays a role, metabolizing a smaller fraction, approximately 18.5%. frontiersin.orgdrugbank.comaccp1.orgeuropa.eutga.gov.aunovartis.comnih.gov The main metabolites, M3 and M17, are not expected to significantly contribute to the clinical effect or safety profile of siponimod in humans. frontiersin.orgdrugbank.comeuropa.eutga.gov.aunovartis.com

An interactive data table illustrating the primary metabolic enzymes and their contribution to siponimod metabolism is presented below:

Enzyme SystemContribution to Metabolism (%)
CYP2C979.3
CYP3A418.5

Genetic Polymorphism of CYP2C9 and Metabolic Consequences

CYP2C9 is a polymorphic enzyme, and genetic variations in this enzyme significantly influence siponimod metabolism. accp1.orgclevelandclinic.orgeuropa.eunovartis.comnih.govg-standaard.nlresearchgate.net Different CYP2C9 genotypes can affect the rate at which siponimod is metabolized, leading to variations in plasma drug levels. accp1.orgclevelandclinic.orgeuropa.eunih.govg-standaard.nlresearchgate.net

Specifically, individuals with certain reduced-function or no-function alleles, such as CYP2C92 and CYP2C93, exhibit decreased siponimod metabolism. clevelandclinic.orgnih.govg-standaard.nlresearchgate.netpharmgkb.org The CYP2C93 allele, in particular, is associated with strongly decreased enzyme activity. g-standaard.nlpharmgkb.org Studies have shown that individuals with CYP2C92/3 and CYP2C93/3 genotypes demonstrate substantially increased siponimod plasma levels (AUC) compared to normal metabolizers (CYP2C91/1). nih.govg-standaard.nlpharmgkb.org For instance, after a single dose, AUC was approximately 2-fold and 4-fold higher in subjects with CYP2C92/3 and CYP2C93/3 genotypes, respectively, compared to CYP2C91/*1. g-standaard.nlpharmgkb.org

The impact of CYP2C9 genotype on siponimod exposure highlights the importance of considering an individual's genetic profile in relation to siponimod pharmacokinetics. accp1.orgclevelandclinic.orgeuropa.eunovartis.comnih.govresearchgate.net

An interactive data table summarizing the impact of key CYP2C9 genotypes on siponimod exposure (AUC) relative to the normal metabolizer (CYP2C91/1) is shown below:

CYP2C9 GenotypeRelative AUC (vs. 1/1)
1/1~1x
2/3~2x
3/3~4x

Note: These values represent approximate increases observed in studies.

Systemic Distribution and Receptor Occupancy

Following administration, siponimod is distributed throughout the body.

Plasma Protein Binding Characteristics

Siponimod exhibits high plasma protein binding. nih.govdrugbank.comaccp1.orgeuropa.eutga.gov.au Protein binding of siponimod is greater than 99.9% in healthy individuals and in patients with hepatic or renal impairment. nih.govdrugbank.comeuropa.eutga.gov.au This high level of protein binding means that only a very small fraction of the drug is unbound and available to exert pharmacological effects or be metabolized and eliminated.

An interactive data table showing the plasma protein binding of siponimod is provided:

PopulationPlasma Protein Binding (%)
Healthy subjects>99.9
Patients with hepatic impairment>99.9
Patients with renal impairment>99.9

Blood-Brain Barrier Permeability and Central Nervous System Penetration

Preclinical and clinical studies indicate that siponimod can penetrate the blood-brain barrier (BBB) and enter the central nervous system (CNS). nih.govresearchgate.netmdpi.comfrontiersin.orgnih.gov This CNS penetration is considered important for its potential direct effects on brain cells, such as astrocytes, oligodendrocytes, neurons, and microglia, which may contribute to modulating neural inflammation and potentially promoting remyelination. nih.govresearchgate.netmdpi.com

Studies in rodents and non-human primates have demonstrated siponimod's CNS penetration and distribution. nih.gov In mice and rats, dose-proportional increases in blood and brain levels were observed, with a mean brain-to-blood drug exposure ratio (Brain/BloodDER) of 6-7. nih.gov Quantitative whole-body autoradiography in rats indicated that siponimod-related radioactivity readily penetrated the CNS, with notable uptake in the white matter of the cerebellum, corpus callosum, and medulla oblongata. nih.gov SPECT monitoring in non-human primates also revealed CNS distribution with a Brain/BloodDER of approximately 6. nih.gov Clinical data in patients with secondary progressive MS have also shown the presence of siponimod in cerebrospinal fluid (CSF). frontiersin.org

Elimination Kinetics and Half-Life Determination

Siponimod is eliminated from the systemic circulation primarily through metabolism and subsequent biliary/fecal excretion. frontiersin.orgdrugbank.comeuropa.eunovartis.com Unchanged siponimod is not detected in urine. drugbank.comaccp1.orgeuropa.eunovartis.com

The apparent elimination half-life of siponimod is approximately 30 hours. frontiersin.orgdrugbank.comaccp1.orgclevelandclinic.orgeuropa.eunovartis.com This half-life contributes to the time it takes to reach steady-state plasma concentrations, which is typically around 6 days with once-daily dosing. drugbank.comaccp1.orgeuropa.eunovartis.com Steady-state levels are approximately 2-3-fold greater than those achieved after the initial dose. accp1.orgeuropa.eunovartis.com Complete elimination of siponimod from the body is estimated to take approximately 10 days. drugbank.comclevelandclinic.orgtga.gov.aunovartis.com

The apparent systemic clearance of siponimod has been estimated to be 3.11 L/h in MS patients. drugbank.comaccp1.orgeuropa.eunovartis.com

An interactive data table summarizing key elimination parameters is presented below:

ParameterValue
Apparent Elimination Half-Life~30 hours
Apparent Systemic Clearance3.11 L/h
Time to Reach Steady-State~6 days
Time for Complete Elimination~10 days

It is important to note that the elimination half-life can be prolonged in individuals with certain CYP2C9 genotypes. For instance, mean half-life was prolonged to 50.9 hours and 126 hours in carriers of the CYP2C92/3 and CYP2C93/3 genotypes, respectively, compared to approximately 28.1 hours in extensive metabolizers (CYP2C91/1). g-standaard.nlpharmgkb.org

Preclinical Research Models and Neurobiological Effects

In Vitro Studies on Neuronal and Glial Cell Interactions

In vitro research has explored the direct impact of siponimod (B560413) on key CNS cell types, particularly glial cells, which play crucial roles in neuroinflammation and neuroprotection.

Astrocytes and oligodendrocytes express S1P receptors, including S1P1 and S1P5 nih.govnih.govmdpi.commdpi.com. Siponimod's interaction with these receptors on glial cells is a subject of investigation. Studies suggest that siponimod can modulate the function of these cells. For instance, siponimod has been shown to activate pathways involved in cell survival and proliferation in cultured mouse and human astrocytes, primarily through interaction with S1P1 dovepress.comescholarship.org. While S1P1 is predominantly expressed by astrocytes and microglia, S1P5 is primarily found on cells of the oligodendrocyte lineage nih.govpnas.org. Research using S1P5-knockout animals suggests that the protective effects of siponimod on oligodendrocytes are dependent on S1P5 signaling nih.govmdpi.compnas.org.

Siponimod has demonstrated the ability to attenuate the production of pro-inflammatory cytokines by glial cells in vitro. Studies have shown that siponimod treatment can reduce the release of cytokines such as TNFα, IL-6, and RANTES from activated microglial cells dovepress.comresearchgate.netresearchgate.net. In astrocytes, siponimod has been shown to suppress the activation of nuclear factor kappa B (NFκB), a key pathway involved in the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNFα, in response to inflammatory stimuli researchgate.netnih.govfrontiersin.orgresearchgate.net. This suggests a direct anti-inflammatory effect of siponimod on CNS glial cells clevelandclinic.orgresearchgate.netfrontiersin.org.

Interactive Data Table: In Vitro Effects of Siponimod on Glial Cells

Cell TypeReceptor InteractionEffectCytokines Modulated (Examples)Reference
AstrocytesS1P1, S1P3 (expressed), S1P1 (modulated) frontiersin.orgActivation of pro-survival pathways, inhibition of NFκB translocation dovepress.comescholarship.orgfrontiersin.orgIL-1β, IL-6, TNFα researchgate.netnih.govfrontiersin.orgresearchgate.net dovepress.comescholarship.orgresearchgate.netnih.govfrontiersin.orgresearchgate.net
OligodendrocytesS1P1, S1P5 (expressed), S1P5 (mediated) nih.govnih.govmdpi.compnas.orgProtection against degeneration, involvement in remyelination nih.govmdpi.compnas.orgNot explicitly detailed in search results for cytokine production by oligodendrocytes in this context nih.govnih.govmdpi.compnas.org
MicrogliaS1P1, S1P5 (expressed) nih.govmdpi.comnih.govReduced activation, decreased pro-inflammatory cytokine release dovepress.comresearchgate.netresearchgate.netnih.govTNFα, IL-6, RANTES, IL-1β dovepress.comresearchgate.netresearchgate.netnih.gov nih.govdovepress.comresearchgate.netresearchgate.netnih.gov

Modulation of Astrocytes and Oligodendrocytes via S1P5 Receptors

In Vivo Animal Models of Demyelination and Neuroinflammation

Animal models of CNS demyelination and neuroinflammation, such as experimental autoimmune encephalomyelitis (EAE) and cuprizone-induced demyelination, have been instrumental in evaluating the effects of siponimod in a more complex biological setting mdpi.comnih.govmdpi.comresearchgate.netfrontiersin.orgneurology.org.

Preclinical studies in various animal models have provided evidence for the pro-remyelinating effects of siponimod nih.govmdpi.comencyclopedia.pubmdpi.comnih.govresearchgate.netfrontiersin.orgnovartis.comoup.comnih.govneurology.org. In the cuprizone (B1210641) mouse model, which involves toxic demyelination, siponimod treatment has been shown to increase remyelination nih.govmdpi.comresearchgate.netneurology.org. Studies using a transgenic Xenopus laevis model of conditional demyelination also demonstrated that siponimod favors remyelination, and this effect was shown to involve the S1P5 receptor mdpi.comoup.comnih.gov. The observed remyelination in these models suggests a direct impact of siponimod on oligodendrocyte precursor cells and their differentiation into myelinating oligodendrocytes nih.govescholarship.orgnovartis.com.

Beyond its effects on myelination, siponimod has also shown neuroprotective properties in animal models nih.govclevelandclinic.orgmdpi.comdovepress.comencyclopedia.pubfrontiersin.org. In EAE models, siponimod treatment has been associated with reduced neuronal loss and attenuated synaptic neurodegeneration mdpi.comencyclopedia.pub. Direct delivery of siponimod into the brain in an EAE model ameliorated disease severity and reduced neuronal degeneration, astrocytosis, and microgliosis, independent of peripheral immune cell counts mdpi.commdpi.com. Siponimod's ability to suppress glial activation and downstream inflammatory pathways, as observed in in vitro studies, is believed to contribute to its neuroprotective effects in vivo encyclopedia.pubresearchgate.netnih.govfrontiersin.orgresearchgate.netnih.govnih.gov. Studies in models of excitotoxicity have shown that siponimod can protect against neuronal cell death by suppressing glial activation and inflammatory signaling pathways nih.govresearchgate.netnih.gov.

Siponimod has been shown to influence demyelination processes in preclinical models nih.govclevelandclinic.orgencyclopedia.pubmdpi.comfrontiersin.orgresearchgate.net. In the cuprizone model, siponimod treatment attenuated demyelination nih.govmdpi.comencyclopedia.pubpnas.orgfrontiersin.org. Studies using organotypic slice cultures have also demonstrated that siponimod can attenuate induced demyelination mdpi.comencyclopedia.pubmdpi.com. This effect is potentially mediated through the modulation of biological pathways involved in cell survival and by ameliorating oligodendroglial degeneration mdpi.comencyclopedia.pub. Furthermore, in EAE models, siponimod treatment has been shown to reduce demyelination nih.govmdpi.comresearchgate.netneurology.org.

Interactive Data Table: In Vivo Effects of Siponimod in Animal Models

Model TypeKey Features Relevant to MS PathologyObserved Effects of SiponimodReference
Cuprizone-induced demyelination (Mouse)Toxic demyelination, oligodendrocyte degeneration, gliosis, axonal injuryIncreased remyelination, attenuated demyelination, ameliorated oligodendrocyte degeneration, reduced axonal injury nih.govmdpi.comencyclopedia.pubnih.govmdpi.compnas.orgresearchgate.netfrontiersin.orgneurology.org
Experimental Autoimmune Encephalomyelitis (EAE) (Mouse)Neuroinflammation, demyelination, axonal damage, lymphocyte infiltrationReduced disease severity, attenuated demyelination, reduced neuronal loss, attenuated synaptic neurodegeneration, reduced astrogliosis and microgliosis mdpi.comdovepress.comencyclopedia.pubmdpi.comnih.govresearchgate.netresearchgate.netfrontiersin.orgneurology.orgjci.org
Conditional demyelination (Xenopus laevis)Conditional ablation of myelinating oligodendrocytes, spontaneous remyelinationFavors remyelination (S1P5 dependent), associated with functional improvement mdpi.comoup.comnih.gov
Excitotoxicity models (Mouse retina, Neurons)Glial activation, neuroinflammation, neuronal cell deathReduced glial activation, suppressed pro-inflammatory pathways, protected against neuronal cell death nih.govresearchgate.netnih.gov
Organotypic slice cultures (Mouse cerebellum)Induced demyelinationAttenuated demyelination mdpi.comencyclopedia.pubmdpi.com

Demonstrations of Neuroprotective Mechanisms

Investigation of Combination Therapies in Preclinical Settings

Preclinical research has explored the potential of combining siponimod with other therapeutic agents to amplify its beneficial effects on neuroinflammation, demyelination, and neuroprotection. These investigations provide insights into potential novel treatment approaches.

Synergistic Effects with Vitamin D3 on Remyelination and Motor Function

Preclinical studies utilizing the cuprizone-induced demyelination mouse model have investigated the therapeutic effects of combining siponimod with vitamin D3 on remyelination and motor function. This model is commonly used to study demyelination and subsequent remyelination in the central nervous system. mims.comguidetopharmacology.orgtocris.combiosensis.com

Research findings indicate that the combination therapy of siponimod and vitamin D3 demonstrates potential synergistic effects, leading to enhanced remyelination and improved behavioral outcomes in affected mice. mims.comguidetopharmacology.orgtocris.combiosensis.comguidetoimmunopharmacology.org Specifically, the combination treatment was found to significantly promote remyelination in the corpus callosum, a key area affected in demyelinating diseases. tocris.combiosensis.com This was supported by increased levels of myelin basic protein (MBP), a crucial component of the myelin sheath, in mice treated with the combination compared to untreated controls or single therapies. tocris.comguidetoimmunopharmacology.org

Furthermore, the combination therapy showed improvements in motor function, assessed through various behavioral tests. Studies reported enhanced grip strength, improved motor coordination in rotarod tests, and increased speed and total distance traveled in open field tests in mice receiving the siponimod and vitamin D3 combination compared to untreated groups. mims.comtocris.comguidetoimmunopharmacology.org These findings suggest that the combined approach may offer a more robust therapeutic benefit on both the underlying pathology of demyelination and the resulting functional deficits. mims.comguidetopharmacology.orgguidetoimmunopharmacology.org

Beyond remyelination and motor function, the combination of vitamin D3 and siponimod was also observed to modulate microglia activation in the cuprizone mouse model, specifically by attenuating the M1 microglia phenotype. tocris.combiosensis.com This modulation of the neuroinflammatory environment may contribute to the observed improvements in remyelination and behavioral outcomes.

The following table summarizes key preclinical findings regarding the effects of siponimod and vitamin D3 combination therapy in the cuprizone mouse model:

Treatment Group Remyelination (e.g., MBP levels) Grip Strength Motor Coordination (Rotarod) Overall Motor Function (Open Field) Microglia Phenotype Modulation
Untreated CPZ Mice Decreased Decreased Decreased Reduced Speed & Distance Elevated M1
Vitamin D3 Alone Improved (less significant than combo) Improved Slowed Decline No significant change Not specified in detail
Siponimod Alone Improved (less significant than combo) Improved Slowed Decline No significant change Not specified in detail
Siponimod + Vitamin D3 Combination Significantly Increased Significantly Improved Slowed Decline (Late Phase) Increased Distance Attenuated M1

Note: This table is a simplified representation of findings from preclinical studies using the cuprizone mouse model. Specific statistical significance varied across different measures and time points.

Exploration of Novel Therapeutic Strategies (e.g., Anti-Chronic Rejection)

Preclinical investigations have also explored the potential of siponimod in novel therapeutic strategies beyond its primary indication, such as in the context of anti-chronic rejection in transplantation. Research in mouse RAW 264.7 macrophages has provided insights into the cellular mechanisms that might contribute to such effects. fishersci.ie

Studies have shown that siponimod can downregulate the expression of the RhoA protein and decrease the cell surface expression of both S1P1 and CX3CR1 receptors in these macrophage cell lines. fishersci.ie This observed modulation of the RhoA pathway and CX3CR1 receptor expression suggests a potential mechanism by which siponimod could exert effects relevant to preventing chronic rejection. fishersci.ie The crosstalk between the S1P and RhoA/CX3CR1 pathways is considered a newly discovered interaction that may be valuable in the development of novel anti-chronic rejection therapies in clinical transplantation. fishersci.ie

This preclinical finding highlights the broader pharmacological potential of siponimod and its ability to influence cellular pathways involved in immune responses and cell trafficking, which are critical in the context of transplant rejection.

Advanced Research Methodologies and Future Directions

Structural Biology Approaches in S1P Receptor Modulator Design

Structural biology plays a pivotal role in elucidating the precise interactions between S1P receptors and their ligands, including therapeutic modulators like siponimod (B560413). This understanding is fundamental for the rational design of next-generation compounds with improved selectivity and efficacy.

X-ray Crystallography and Cryo-Electron Microscopy for Ligand-Receptor Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques used to determine the three-dimensional structures of proteins, including G protein-coupled receptors (GPCRs) like the S1P receptors. These methods provide atomic-level details of how ligands bind to their receptors and the conformational changes that occur upon binding. For S1P receptors, cryo-EM has been particularly instrumental in resolving the structures of S1P receptor 1 (S1P1) in complex with its endogenous ligand S1P and with therapeutic modulators such as siponimod, often coupled with their associated G proteins nih.govjove.comebi.ac.uk. These structures reveal the specific residues involved in ligand binding within the orthosteric pocket and the subsequent conformational rearrangements that lead to receptor activation and G protein coupling nih.govbiorxiv.org. For example, cryo-EM structures of the siponimod–S1P1–Gi complex have provided insights into how siponimod interacts with S1P1 to induce the active conformation necessary for engaging the Gi protein nih.govbiorxiv.orgelifesciences.org. Comparing these structures with those of the inactive receptor or complexes with different ligands helps to understand the molecular basis of siponimod's selective agonism at S1P1 and S1P5 receptors and its functional antagonism effect by causing receptor internalization tandfonline.comelifesciences.org.

Rational Design of Next-Generation S1P1 Selective Modulators

The structural information obtained from techniques like cryo-EM and X-ray crystallography directly informs the rational design of novel S1P receptor modulators. By understanding the key interactions and structural features required for selective binding and activation of S1P1 and S1P5 receptors, researchers can design compounds with tailored properties. This involves modifying the chemical structure of existing modulators, like siponimod, or designing entirely new scaffolds to optimize receptor subtype selectivity, improve pharmacokinetic profiles, and potentially reduce off-target effects associated with other S1P receptor subtypes, such as S1P3 dovepress.comnih.govresearchgate.net. The goal is to develop next-generation modulators that retain the therapeutic benefits of lymphocyte sequestration while minimizing potential side effects dovepress.commdpi.com. Rational design strategies leverage computational modeling and structure-activity relationship (SAR) studies based on the high-resolution structural data to predict and synthesize compounds with desired pharmacological profiles nih.govresearchgate.net.

In Vitro and In Vivo Models for Elucidating Receptor Subtype-Specific Functions

A variety of in vitro and in vivo models are essential for dissecting the complex roles of individual S1P receptor subtypes and understanding how siponimod's interaction with specific receptors translates into cellular and physiological effects.

In vitro studies using cell lines or primary cells expressing specific S1P receptor subtypes allow for detailed investigations of receptor binding, activation, signaling pathways (e.g., G protein coupling, downstream effectors), and internalization dynamics in a controlled environment jove.com. These models can help to confirm the selectivity of siponimod for S1P1 and S1P5 and to explore the immediate cellular responses triggered by its binding.

In vivo models, particularly genetically modified mice with targeted deletion or overexpression of specific S1P receptor subtypes, are invaluable for understanding the physiological functions of each receptor in a living organism and the impact of siponimod modulation. For instance, studies using mice deficient in S1P1 have demonstrated its critical role in lymphocyte egress from lymphoid organs nih.gov. Animal models of MS, such as experimental autoimmune encephalomyelitis (EAE), are widely used to evaluate the therapeutic efficacy of siponimod and to investigate its effects on immune cell trafficking, inflammation, demyelination, and neurodegeneration in a complex in vivo setting dovepress.compnas.org. Studies in these models have provided evidence for both the peripheral immunomodulatory effects and potential direct CNS effects of siponimod mediated through S1P1 and S1P5 receptors nih.govpnas.org. Furthermore, models like the cuprizone (B1210641) model, which induces demyelination metabolically, are used to specifically study the neuroprotective effects of siponimod independent of its immune cell modulation, highlighting the role of S1P5 receptors on oligodendrocytes pnas.org.

Advanced Imaging Techniques for Tracking Cellular Dynamics

Advanced imaging techniques provide crucial insights into the dynamic processes influenced by siponimod, both at the cellular and tissue levels. These methods allow researchers to visualize and track cellular movements, interactions, and morphological changes in real-time or with high resolution.

Techniques such as confocal microscopy, live-cell imaging, and super-resolution microscopy (e.g., single-molecule localization microscopy (SMLM), stimulated emission depletion (STED) microscopy, and lattice light-sheet microscopy (LLSM)) can be used to study the internalization and trafficking of S1P receptors upon siponimod binding, the dynamics of lymphocyte migration in vitro, and potentially the interactions between immune cells and CNS resident cells numberanalytics.com.

In vivo imaging techniques, including magnetic resonance imaging (MRI) and positron emission tomography (PET), are essential for assessing the impact of siponimod on the CNS in animal models and clinical studies. MRI techniques, such as diffusion tensor imaging (DTI) and magnetization transfer ratio (MTR), can provide information on microstructural changes, demyelination, and axonal integrity mdpi.com. Fluorine-19 (¹⁹F) MRI is being explored as a non-invasive method to directly visualize and quantify siponimod distribution in tissues, including the brain, without the need for modifications to the drug thno.orgresearchgate.net. This can help correlate drug concentration in specific brain regions with observed therapeutic effects. PET imaging with specific radioligands can be used to assess neuroinflammation (e.g., using TSPO ligands) or the status of S1P receptors in the CNS pnas.org.

Pharmacogenomic Research for Understanding Metabolic Variability

Pharmacogenomics investigates how genetic variations influence an individual's response to drugs. For siponimod, pharmacogenomic research is particularly important due to its metabolism primarily by the cytochrome P450 enzyme CYP2C9 researchgate.netnih.govfda.gov. Genetic polymorphisms in the CYP2C9 gene can lead to variations in enzyme activity, affecting siponimod exposure and potentially influencing efficacy and the risk of adverse effects researchgate.netnih.govnih.gov.

Studies have identified specific CYP2C9 alleles, such as CYP2C93, that result in decreased or no enzyme function, leading to lower metabolism of siponimod and increased systemic exposure researchgate.netnih.gov. Pharmacogenomic testing for CYP2C9 genotype is recommended before initiating siponimod treatment to guide dosing decisions and identify individuals who may be at higher risk due to impaired metabolism researchgate.netnih.govnih.gov. Future pharmacogenomic research aims to explore the impact of other genetic variants, potentially in other drug-metabolizing enzymes or transporters, on siponimod pharmacokinetics and pharmacodynamics, and to investigate the role of pharmacogenomics in predicting long-term treatment outcomes and identifying patient populations who are most likely to benefit from siponimod therapy researchgate.netnih.gov.

Exploration of Additional Therapeutic Applications Beyond Autoimmune Disease

Potential in Transplantation Biology (e.g., Anti-Chronic Rejection)

Research has investigated the potential of siponimod in the context of transplantation, particularly concerning the prevention of chronic rejection. Chronic rejection is a significant challenge in long-term transplant success, involving complex immune responses. Studies have explored the mechanisms by which siponimod might exert beneficial effects in this setting.

One area of investigation focuses on the impact of siponimod on macrophages, which play a role in the inflammatory processes contributing to chronic rejection. Research in mouse RAW 264.7 macrophages demonstrated that siponimod can downregulate the expression of RhoA protein and decrease the cell surface expression of S1P1 and CX3CR1 receptors. researchgate.netnih.gov This observed crosstalk between S1P and RhoA/CX3CR1 pathways is suggested as potentially relevant for the development of novel anti-chronic rejection therapies in clinical transplantation. researchgate.netnih.gov The modulation of these pathways by siponimod may influence macrophage function and migration, thereby potentially mitigating their contribution to chronic rejection processes in transplanted organs. researchgate.netnih.gov

Other Immunomodulatory Applications

Beyond its established role in autoimmune diseases and the potential in transplantation, siponimod's immunomodulatory profile and cellular interactions suggest other possible therapeutic applications. These include potential direct effects on central nervous system (CNS) cells and broader shifts in immune cell populations.

Preclinical studies suggest that siponimod may exert protective effects within the CNS that are independent of its effects on peripheral lymphocyte modulation. pnas.orgnih.govnih.gov For instance, research using toxin-induced demyelination models, which are non-autoimmune, has indicated that siponimod can ameliorate oligodendrocyte degeneration, demyelination, and axonal injury. pnas.org These protective effects were observed even in mice lacking T and B cells, suggesting a direct impact on CNS-resident cells. pnas.org Specifically, studies point to the sphingosine-1-phosphate receptor 5 (S1PR5) as being involved in these protective effects on oligodendrocytes. pnas.org

Furthermore, siponimod has been shown to influence the activity of glial cells such as microglia and astrocytes. It has been observed to reduce the release of inflammatory mediators like interleukin 6 and the chemokine CCL5/RANTES from activated microglial cells. mdpi.com Modulation of NF-κB translocation in astrocytes has also been demonstrated. mdpi.com These direct interactions with CNS glial cells and the attenuation of pro-inflammatory responses represent immunomodulatory effects that could have implications in various non-autoimmune neurological conditions characterized by neuroinflammation.

Additionally, while primarily discussed in the context of autoimmune disease, siponimod treatment has been associated with a shift in the balance of peripheral immune cell populations towards a more regulatory phenotype, including an enrichment of regulatory T and B lymphocytes. jci.org This broader immunomodulatory effect, promoting an anti-inflammatory and suppressive immune environment, could potentially be leveraged in other conditions where modulating the immune balance is therapeutically desirable, independent of an autoimmune etiology.

Q & A

Basic Research Questions

Q. How do CYP2C9 polymorphisms influence Mayzent dosing protocols, and what methodological approaches ensure genotype-specific adjustments?

  • Answer : Researchers must incorporate pharmacogenetic screening for CYP2C9 alleles (*1/*3, *2/*3, *3/*3) prior to this compound initiation. For example, homozygous *3/*3 genotypes (0.4–0.5% of Caucasians) are contraindicated due to elevated siponimod plasma levels, while *1/*3 or *2/*3 genotypes require dose titration . Methodologically, genotyping via PCR-RFLP or sequencing should be standardized across trials, with pharmacokinetic modeling to validate exposure thresholds in diverse populations.

Q. What experimental design considerations are critical for replicating the EXPAND trial's primary endpoint (time to 3-month confirmed disability progression)?

  • Answer : The EXPAND trial used a double-blind, placebo-controlled design with stratified randomization based on baseline EDSS scores and disease activity. Key considerations include:

  • Inclusion criteria : Adults with active secondary progressive MS (SPMS) and documented relapses in the prior 2 years .
  • Endpoint standardization : Disability progression defined as ≥1-point EDSS increase (if baseline EDSS ≤5.5) or ≥0.5-point increase (if EDSS >5.5), confirmed at 3 months .
  • Statistical power : A sample size of 1,651 participants ensured 90% power to detect a 21% risk reduction in disability progression .

Q. How should researchers address confounding variables in assessing this compound's impact on liver function?

  • Answer : Pre-trial screening must exclude patients with pre-existing liver conditions. Longitudinal monitoring of ALT/AST/GGT levels at baseline, months 1, 3, and 6 is recommended, with adjustments for concomitant hepatotoxic therapies. In the Phase III trial, 10.1% of this compound-treated patients exhibited transaminase elevations vs. 3.7% on placebo, necessitating mixed-effects models to isolate drug-induced hepatotoxicity .

Advanced Research Questions

Q. What statistical methods resolve contradictions in this compound's efficacy between active vs. non-active SPMS subgroups?

  • Answer : The EXPAND trial showed significant efficacy in active SPMS (HR: 0.79; p<0.001) but non-significant results in non-active SPMS. Researchers should apply subgroup interaction tests (e.g., Cox proportional hazards models with interaction terms) to assess heterogeneity. Sensitivity analyses adjusting for baseline relapse activity and MRI lesion load can clarify confounding .

Q. How can real-world evidence (RWE) studies address gaps in this compound's safety profile for underrepresented populations (e.g., end-stage renal disease)?

  • Answer : Retrospective cohort studies using claims data (e.g., TELUS Health database) should stratify patients by renal function (eGFR <15 mL/min/1.73m²) and dialysis status. Pharmacokinetic simulations suggest minimal hemodialysis impact due to this compound's high protein binding (>99.8%), but RWE must track adverse events (e.g., hypertension, infections) in this subgroup .

Q. What methodologies optimize sex-stratified analyses of this compound's efficacy, given disparities in trial participation (60% female)?

  • Answer : Post hoc analyses should employ inverse probability weighting to balance sex distribution. For example, a meta-analysis of sex-specific hazard ratios (HRs) for annualized relapse rate (ARR) and disability progression could identify differential responses. In the EXPAND trial, sex-adjusted HRs were not reported, highlighting a gap in current data .

Q. How do long-term (>5 years) immunomodulatory effects of this compound compare to other S1P receptor modulators in preventing gray matter atrophy?

  • Answer : A multicenter, observational cohort study with annual MRI assessments (cortical thickness, thalamic volume) is needed. Baseline and longitudinal data should be harmonized using standardized protocols (e.g., SIENA software). Comparative effectiveness frameworks (e.g., marginal structural models) can adjust for treatment switches and confounders .

Methodological Considerations Table

Research Focus Key Metrics Data Sources Analytical Tools
CYP2C9 PharmacogeneticsAllele frequency, siponimod AUCGenotype-phenotype databases (PharmGKB)NONMEM for PK/PD modeling
Disability ProgressionEDSS changes, relapse ratesEXPAND trial datasetsCox regression, Kaplan-Meier survival
Sex-Specific EfficacyARR, MRI lesion load by sexPooled RCT data (ClinicalTrials.gov )Mixed-effects models, meta-analysis
Real-World SafetyHypertension, infections in renal patientsTELUS Health claims, EHRsPropensity score matching

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.